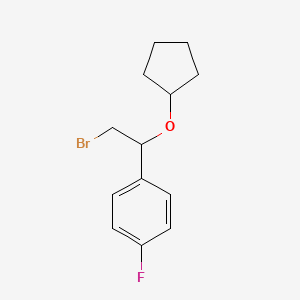
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyloxyethyl group
準備方法
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and cyclopentanol.
Bromination: The first step involves the bromination of 4-fluorobenzene to introduce the bromine atom at the desired position.
Ether Formation: The next step involves the formation of the cyclopentyloxy group through an etherification reaction with cyclopentanol.
Final Coupling: The final step involves coupling the brominated intermediate with the cyclopentyloxy group to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the cyclopentyloxy group, contribute to its reactivity and binding properties. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
特性
分子式 |
C13H16BrFO |
|---|---|
分子量 |
287.17 g/mol |
IUPAC名 |
1-(2-bromo-1-cyclopentyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
InChIキー |
KBIBFIFJMYZKOR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
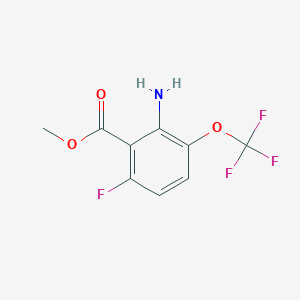
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
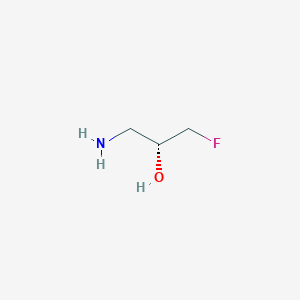
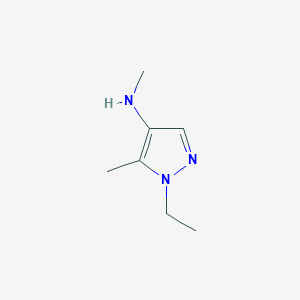

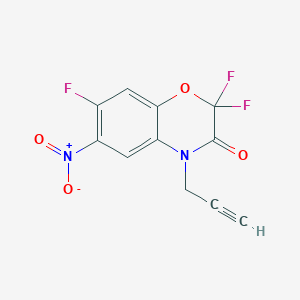
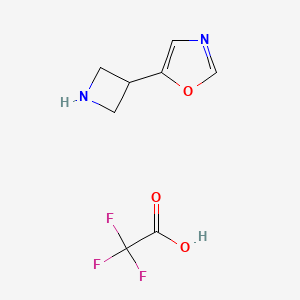

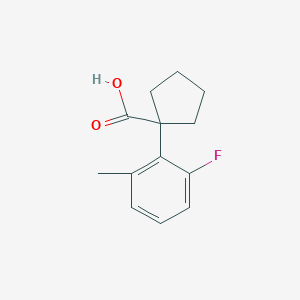
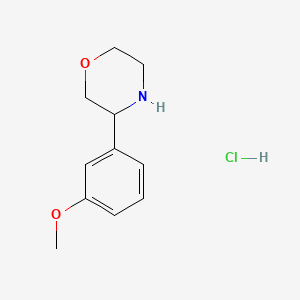
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
